molecular formula C19H14O5 B15146158 Methyl 2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate

Methyl 2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate

Cat. No.: B15146158
M. Wt: 322.3 g/mol
InChI Key: OMZRMXULWNMRAE-UHFFFAOYSA-N
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Description

Vulpinic acid is a naturally occurring compound primarily found in lichens. It is a methyl ester derivative of pulvinic acid and is known for its bright yellow color. Vulpinic acid is a secondary metabolite produced by the fungal partner in lichen symbiosis and has been studied for its various biological activities, including its toxic properties to certain mammals and insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vulpinic acid can be synthesized through several chemical routes. One notable method involves the functionalization of butenolides via Suzuki cross-coupling reactions using enol triflates . This method allows for efficient synthesis under controlled laboratory conditions.

Industrial Production Methods: While industrial-scale production methods for vulpinic acid are not extensively documented, the compound is typically extracted from lichen species such as Letharia vulpina. The extraction process involves isolating the compound from the lichen biomass, followed by purification steps to obtain vulpinic acid in its pure form .

Chemical Reactions Analysis

Types of Reactions: Vulpinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Vulpinic acid can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of vulpinic acid can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of other complex organic molecules.
  • Studied for its unique chemical properties and reactivity.

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness of Vulpinic Acid: Vulpinic acid stands out due to its specific methyl ester structure, which imparts unique chemical reactivity and biological activities

Properties

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

methyl 2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate

InChI

InChI=1S/C19H14O5/c1-23-18(21)15(13-10-6-3-7-11-13)17-16(20)14(19(22)24-17)12-8-4-2-5-9-12/h2-11,20H,1H3

InChI Key

OMZRMXULWNMRAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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